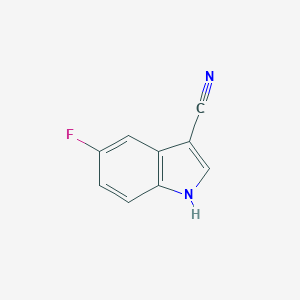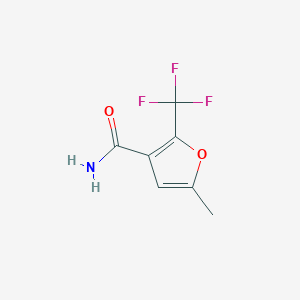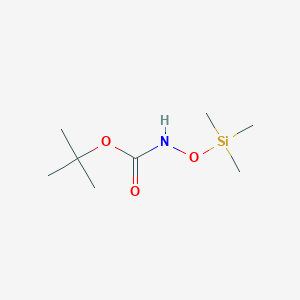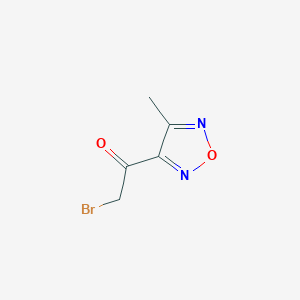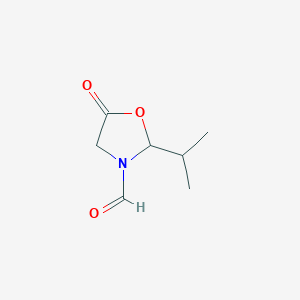
(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol
Overview
Description
(Trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, also known as 4-FPPM, is a synthetic compound with a wide range of potential applications in scientific research. It has been used in a variety of fields such as drug design, molecular biology, and biochemistry. 4-FPPM has been studied for its potential to act as a ligand for various proteins, as well as its ability to bind to certain receptors in the body.
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
In chemical synthesis, the role of piperidine frameworks, closely related to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, is crucial for understanding nucleophilic aromatic substitution reactions. Studies have shown that reactions involving piperidine and nitro-group-containing benzene derivatives provide insights into the mechanisms of aromatic nucleophilic substitution, which is fundamental for designing synthetic routes for new compounds (Pietra & Vitali, 1972).
Pharmaceutical Research
In pharmaceutical research, arylcycloalkylamines, including compounds with structural similarities to this compound, have been identified as critical pharmacophoric groups. These structures are found in several antipsychotic agents, highlighting the compound's potential as a backbone for developing new medications with improved potency and selectivity for D2-like receptors (Sikazwe et al., 2009).
Environmental and Energy Applications
Beyond pharmaceuticals, methanol derivatives, including this compound, are of interest in environmental science and energy research. Methanol serves as a marker for assessing solid insulation condition in power transformers and is instrumental in understanding cellulosic insulation degradation (Jalbert et al., 2019). Furthermore, methanol's role in synthesizing environmentally friendly fuels and its use as a clean-burning combustion fuel underscore its relevance in sustainable energy solutions (Cybulski, 1994).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPBHBOBJYXTD-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188869-26-3 | |
| Record name | 188869-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
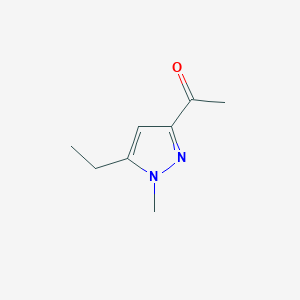
![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)
![[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B69441.png)
